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molecular formula C16H17N5O B8633867 3-(4-isopropylpyrimidin-2-yl)-1H-indole-5-carbohydrazide

3-(4-isopropylpyrimidin-2-yl)-1H-indole-5-carbohydrazide

Cat. No. B8633867
M. Wt: 295.34 g/mol
InChI Key: VRVNJWVTVJSDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321756B2

Procedure details

A light-yellow mixture of methyl 3-(4-isopropylpyrimidin-2-yl)-1-tosyl-1H-indole-5-carboxylate (1.37 g, 3.05 mmol) in anhydrous hydrazine (2.39 mL, 76 mmol) and dioxane (1 mL) was heated in an oil bath at 90° C. for 3 h. The mixture was cooled to RT, treated with 20 mL of ice cold H2O. The precipitated pink solid was filtered, rinsed with 2×5 mL of water and 2×20 mL of EtOAc. The filtrate was transferred to a separatory funnel. The aqueous layer was discarded. The EtOAc layer was concentrated to half of its volume. The precipitated brown solid was filtered, rinsed with 2×2 mL of Et2O. The above obtained pink solid and brown solid were combined and dried in a vacuum oven at 40° C. for 18 h to afford 3-(4-isopropylpyrimidin-2-yl)-1H-indole-5-carbohydrazide (400 mg). This material was used in next step without further purification. MS (ESI, pos. ion) m/z: 296.1 (M+1).
Name
methyl 3-(4-isopropylpyrimidin-2-yl)-1-tosyl-1H-indole-5-carboxylate
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
2.39 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([C:19]([O:21]C)=O)[CH:17]=3)[N:12](S(C3C=CC(C)=CC=3)(=O)=O)[CH:11]=2)[N:5]=1)([CH3:3])[CH3:2].[NH2:33][NH2:34]>O1CCOCC1>[CH:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([C:19]([NH:33][NH2:34])=[O:21])[CH:17]=3)[NH:12][CH:11]=2)[N:5]=1)([CH3:2])[CH3:3]

Inputs

Step One
Name
methyl 3-(4-isopropylpyrimidin-2-yl)-1-tosyl-1H-indole-5-carboxylate
Quantity
1.37 g
Type
reactant
Smiles
C(C)(C)C1=NC(=NC=C1)C1=CN(C2=CC=C(C=C12)C(=O)OC)S(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
2.39 mL
Type
reactant
Smiles
NN
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
ice
Quantity
20 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
The precipitated pink solid was filtered
WASH
Type
WASH
Details
rinsed with 2×5 mL of water and 2×20 mL of EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate was transferred to a separatory funnel
CONCENTRATION
Type
CONCENTRATION
Details
The EtOAc layer was concentrated to half of its volume
FILTRATION
Type
FILTRATION
Details
The precipitated brown solid was filtered
WASH
Type
WASH
Details
rinsed with 2×2 mL of Et2O
CUSTOM
Type
CUSTOM
Details
The above obtained pink solid and brown solid
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C. for 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NC(=NC=C1)C1=CNC2=CC=C(C=C12)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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